molecular formula C15H16N2O B2969620 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 499206-28-9

1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B2969620
CAS No.: 499206-28-9
M. Wt: 240.306
InChI Key: YJXJHTWNOUETNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one is a chemical compound based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . Tetrahydroindazole derivatives are of significant interest in early-stage pharmaceutical research for their wide range of biological activities . The specific 3,5-dimethylphenyl substitution at the 1-position of the indazole ring is a key structural feature designed to modulate the compound's properties and interaction with biological targets . This molecular architecture is frequently explored in the development of novel therapeutic agents, particularly in oncology research, where similar compounds have been investigated for their cytostatic properties, which can lead to a decrease in the rate of cancer cell division . Researchers utilize this For Research Use Only (RUO) compound as a key intermediate or building block in drug discovery, for target identification, and in hit-to-lead optimization campaigns. Its structure makes it a valuable scaffold for generating chemical libraries and studying structure-activity relationships (SAR). Strictly for research purposes in a controlled laboratory environment. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethylphenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-6-11(2)8-12(7-10)17-14-4-3-5-15(18)13(14)9-16-17/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXJHTWNOUETNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of N-(3,5-dimethylphenyl)hydrazine with appropriate diketones under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring.

Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the indazole core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce indazole hydrides.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial and fungal strains.

    Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs for treating infections and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound 23 (C₃₀H₂₄N₄O, MW 456.20 g/mol)

  • Structure : Contains a diphenylpyrazole moiety fused with an imidazolone ring, differing from the indazolone core of the target compound.
  • Synthesis: Synthesized via refluxing in acetic acid for 7 hours, yielding 80% of the product.
  • Physical Properties : Higher molecular weight and melting point (141°C ) compared to the target compound, attributed to additional phenyl groups .

Fluorinated Benzimidazole Derivatives (e.g., 4a-f)

  • Structure: Feature a benzimidazole core substituted with benzo[d][1,3]dioxol-5-yloxy and fluoro groups.
  • Synthesis : Utilizes sodium metabisulfite and dry DMF under nitrogen at 120°C, reflecting distinct reaction dynamics compared to indazolone derivatives .

Complex Pyrazolo-Pyridine Derivative (CAS-related compound)

  • Structure: Incorporates a pyrazolo[4,3-c]pyridine core with fluoro and methyl substituents on aromatic rings.
  • Applications : The structural complexity and fluorine substitution may improve binding affinity to biological targets compared to the simpler indazolone derivative .

Comparative Analysis via Data Table

Property Target Compound Compound 23 Fluorinated Benzimidazole Pyrazolo-Pyridine Derivative
Molecular Formula C₁₅H₁₆N₂O C₃₀H₂₄N₄O Varies (e.g., C₂₀H₁₄F₂N₂O₃) C₂₆H₂₅F₂N₇O
Molecular Weight (g/mol) 240.30 456.20 ~380–420 513.53
Core Structure Indazolone Imidazolone-pyrazole Benzimidazole Pyrazolo-pyridine
Key Substituents 3,5-Dimethylphenyl Diphenyl groups Benzo[d][1,3]dioxol-5-yloxy, F Fluoro, methyl, indazolyl
Synthesis Conditions Not specified Acetic acid reflux DMF, sodium metabisulfite, 120°C Multi-step, stereospecific
Hazards H302, H315, H319, H335 Not reported Not reported Likely similar to target compound

Functional Implications

  • Lipophilicity : The 3,5-dimethylphenyl group in the target compound enhances lipophilicity compared to the polar fluorinated derivatives, influencing solubility and membrane permeability.
  • Reactivity : Compound 23’s diphenyl groups may sterically hinder reactions, whereas fluorine in other derivatives increases stability and metabolic resistance.
  • Pharmacological Potential: The pyrazolo-pyridine derivative’s structural complexity and fluorine substitution suggest superior target engagement in drug development compared to the simpler indazolone .

Biological Activity

1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one is an indazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its effects on various biological systems based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by its indazole core fused with a 3,5-dimethylphenyl group. The molecular formula is C15H16N2OC_{15}H_{16}N_{2}O, and its CAS number is 499206-28-9. The synthesis typically involves cyclization reactions of N-(3,5-dimethylphenyl)hydrazine with diketones under acidic or basic conditions, leading to the formation of the indazole ring .

The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate enzyme activity and influence cellular pathways. Notably, it has been observed to inhibit enzymes involved in bacterial cell wall synthesis, which contributes to its antimicrobial properties. Additionally, the compound may exhibit anti-inflammatory and anticancer activities through the modulation of oxidative stress and apoptosis pathways .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains by disrupting cell wall synthesis and inhibiting growth .

Anticancer Potential

Several studies highlight the anticancer potential of this compound. It has shown inhibitory effects on cancer cell lines by inducing apoptosis and reducing cell viability. For instance, in a study involving various cancer cell lines, compounds structurally related to this compound demonstrated IC50 values suggesting significant cytotoxicity against these cells .

Case Study: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of several indazole derivatives, including this compound. The results indicated that these compounds maintained higher cell viability rates in cardiomyocytes and macrophages compared to untreated controls. Notably, compounds with similar structures exhibited varying degrees of effectiveness against doxorubicin-induced cytotoxicity .

Compound Cell Type IC50 (μM) Effectiveness
Compound AH9c2 Cardiomyocytes>40Moderate
Compound BJ774 Macrophages>40Moderate
This compoundVarious Cancer Lines<10High (significant inhibition)

Q & A

Basic: What are the common synthetic routes for 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one?

Answer:
The synthesis typically involves cyclization reactions starting from substituted amidines or hydrazines. A widely used method is the base-promoted condensation of amidines with ketones under transition-metal-free conditions. For example:

  • Procedure : Refluxing a substituted amidine with a ketone (e.g., cyclohexane-1,3-dione derivatives) in ethanol for 24 hours, followed by purification via reverse-phase HPLC (20–75% acetonitrile/water with 0.1% TFA) .
  • Yield Optimization : Adjusting reaction time, temperature, and solvent polarity can improve yields (e.g., 47% over two steps reported in a similar indazolone synthesis) .

Basic: How is the crystal structure of this compound determined?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is commonly used for crystallographic analysis:

  • Steps : Data collection at low temperature (e.g., 100 K), structure solution via direct methods (SHELXS/SHELXD), and refinement with SHELXL. High-resolution data (e.g., <1.0 Å) ensures accurate hydrogen atom positioning .
  • Challenges : Resolving disorder in the dihydroindazole ring or dimethylphenyl substituents may require iterative refinement cycles .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:
A combination of techniques validates structure and purity:

  • NMR : 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 or CDCl3_3 to confirm proton environments and carbon backbone (e.g., δ 2.91–7.98 ppm for aromatic and dihydroindazole protons) .
  • IR : Detection of carbonyl (C=O, ~1720 cm1^{-1}) and NH stretches (~3169 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 456 [M+^+] for related indazolones) .

Advanced: How can computational methods (DFT) assist in analyzing this compound's structure?

Answer:
Density Functional Theory (DFT) calculations predict spectroscopic properties and electronic interactions:

  • Applications :
    • Simulating 1H^1H- and 13C^{13}C-NMR chemical shifts for comparison with experimental data .
    • Analyzing HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites).
  • Software : Gaussian or ORCA packages with B3LYP/6-311++G(d,p) basis sets .

Advanced: What strategies resolve contradictions in binding affinity data for indazolone derivatives?

Answer:
Discrepancies in receptor binding (e.g., D2_2, 5-HT2A_{2A}) arise from conformational flexibility or assay conditions. Solutions include:

  • Experimental Design :
    • Radioligand competition assays under standardized buffer conditions (pH 7.4, 25°C).
    • Use of negative controls (e.g., Brequinar for DHODH inhibition studies) .
  • Data Analysis :
    • Scatchard plots to differentiate specific vs. nonspecific binding.
    • Molecular docking (AutoDock Vina) to correlate binding poses with activity .

Advanced: How to optimize synthesis for higher yield or selectivity?

Answer:
Key parameters for optimization:

  • Catalysis : Transition-metal-free conditions reduce side reactions (e.g., base-promoted cyclization) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates vs. ethanol .
  • Temperature Control : Reflux (e.g., 120°C in DMF under nitrogen) minimizes byproducts .

Advanced: How is the stereochemistry of the dihydroindazole ring validated?

Answer:

  • SC-XRD : Absolute configuration determination via anomalous dispersion effects in crystallography .
  • NOESY NMR : Cross-peaks between adjacent protons confirm spatial arrangements (e.g., axial vs. equatorial substituents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.